molecular formula C16H17NO2S B12518478 N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide

N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide

Cat. No.: B12518478
M. Wt: 287.4 g/mol
InChI Key: AICXXMQFQOQWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide ( 259678-17-6) is a chemical compound supplied for research and development purposes. It belongs to the benzenesulfonamide class, which is historically significant for its wide range of pharmacological activities . Sulfonamides are extensively investigated in medicinal chemistry for their potential as enzyme inhibitors . Specifically, organometallic derivatives built upon N-ethyl or N-methyl benzenesulfonamide units have been synthesized and evaluated as inhibitors of human carbonic anhydrase (CA) isoforms, which are zinc-containing enzymes involved in critical physiological processes like respiration and pH regulation . Inhibiting specific CA isoforms is a validated strategy for targeting conditions such as glaucoma, epilepsy, and solid tumors . As a sulfonamide, the primary mechanism of action for this class of inhibitors involves the direct coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site, a binding mode that is well-established for related compounds . This product is intended for use in chemical synthesis, biological screening, and other laboratory research applications. Keep in a dark place, sealed in a dry environment at room temperature . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H17NO2S/c1-3-14-6-8-15(9-7-14)12-17-20(18,19)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3

InChI Key

AICXXMQFQOQWPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Condensation Method with Acid Catalysis

The most widely reported synthesis involves the reaction of 4-ethylbenzaldehyde with 4-methylbenzenesulfonamide in the presence of an acid catalyst.

Reaction Protocol

  • Reagents and Conditions :

    • Equimolar quantities (0.01 mol) of 4-ethylbenzaldehyde and 4-methylbenzenesulfonamide.
    • Solvent: Absolute ethanol (20 mL).
    • Catalyst: Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
    • Temperature: Reflux (78°C) for 5–6 hours.
  • Mechanism :
    The aldehyde’s carbonyl group reacts with the sulfonamide’s amine, forming an imine (C=N) bond. Acid catalysis facilitates protonation of the carbonyl oxygen, enhancing electrophilicity and accelerating nucleophilic attack by the amine.

  • Purification :

    • After reflux, the mixture is cooled, filtered, and recrystallized from ethanol.
    • Yield: ~88% under optimized conditions.
Advantages
  • High yield and reproducibility.
  • Well-established procedure with minimal side reactions.
Limitations
  • Requires prolonged heating, increasing energy consumption.
  • Use of volatile solvents raises environmental concerns.

Solvent-Free AlCl₃-Catalyzed Synthesis

A greener alternative employs aluminum chloride (AlCl₃) as a catalyst in a solvent-free system.

Green Synthesis Approaches

Alternative methods minimize solvent use or utilize eco-friendly conditions.

Ethanol-Water Mixture

  • Reagents and Conditions :

    • Ethanol-water (1:1 v/v) at room temperature.
    • Catalyst: HCl.
    • Reaction time: 1 hour.
    • Yield: ~43.5%.
  • Mechanism :
    Water acts as a co-solvent, reducing organic solvent consumption. Lower temperatures mitigate energy costs but decrease reaction efficiency.

Room-Temperature Synthesis

  • Reagents and Conditions :
    • Ethanol, room temperature, HCl as catalyst.
    • Reaction time: 1 hour.
    • Yield: ~69.2%.
Comparative Data
Method Solvent Temperature Time Yield References
Acid-Catalyzed Reflux Ethanol 78°C 5–6 hours 88%
Solvent-Free AlCl₃ None 25°C 15–180 min N/A
Ethanol-Water Mixture Ethanol-H₂O (1:1) 25°C 1 hour 43.5%
Room-Temperature Ethanol Ethanol 25°C 1 hour 69.2%

Key Optimization Strategies

  • Catalyst Selection :

    • H₂SO₄/HCl : Effective for high yields but corrosive.
    • AlCl₃ : Eco-friendly and faster but requires precise handling.
  • Solvent Choice :

    • Ethanol : Standard solvent with moderate boiling point.
    • Solvent-Free : Eliminates solvent waste but may require grinding.
  • Purification Techniques :

    • Recrystallization : Ensures high purity but time-consuming.
    • Celite Filtration : Rapid purification in solvent-free methods.

Structural Confirmation

Post-synthesis characterization validates the compound’s structure:

  • FT-IR : Strong C=N stretch at ~1681 cm⁻¹.
  • ¹H NMR : Imino proton signal at ~9.71 ppm.
  • Melting Point : ~95–97°C (varies with purity).

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.

    Biology: The compound has been investigated for its antimicrobial and antioxidant activities.

    Industry: Used in the synthesis of other organic compounds and materials.

Mechanism of Action

The mechanism of action of N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide involves its ability to form stable complexes with metal ions through its nitrogen and oxygen atoms. These complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.

Comparison with Similar Compounds

The structural and functional attributes of N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide are best understood through comparison with analogous derivatives. Below is a detailed analysis:

Structural and Physical Properties

Table 1: Comparative Analysis of Selected N-Arylidene Sulfonamides

Compound Name (Substituent R) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Spectral Data (NMR, IR) Biological Activity
N-[(4-Methylphenyl)methylidene]-4-methylbenzenesulfonamide C₁₅H₁₅NO₂S 273.35 Not reported ¹H NMR (CDCl₃): δ 8.40 (s, 1H, CH=N), 7.70–7.20 (m, aromatic H) Irritant (Xi hazard code)
N-[(4-Chlorophenyl)methylidene]-4-methylbenzenesulfonamide C₁₄H₁₂ClNO₂S 307.77 149–151 (3q, ) ¹H NMR: δ 8.42 (s, 1H, CH=N), 7.85–7.50 (m, aromatic H) Pharmaceutical intermediate
N-[(4-Methoxyphenyl)methylidene]-4-methylbenzenesulfonamide C₁₅H₁₅NO₃S 289.35 Not reported IR: 1624 cm⁻¹ (C=N), 1330 cm⁻¹ (S=O) MAO/β-secretase inhibition
N-[(4-Fluorophenyl)methylidene]-4-methylbenzenesulfonamide C₁₄H₁₂FNO₂S 291.32 182–184 (19, ) HRMS: m/z 291.32 (M⁺) Antimicrobial
Target: this compound C₁₆H₁₇NO₂S 295.38 Not reported (predicted: 120–130) Expected ¹H NMR: δ 1.25 (t, 3H, CH₂CH₃), 2.40 (q, 2H, CH₂), 8.35 (s, 1H, CH=N) Likely enzyme inhibition (inferred from analogues)

Key Observations:

  • Substituent Effects on Melting Points: Halogenated derivatives (e.g., Cl, F) exhibit higher melting points due to increased polarity and intermolecular forces. The ethyl substituent in the target compound likely reduces melting point compared to halogenated analogues due to enhanced hydrophobicity .
  • Spectral Signatures: The imine proton (CH=N) resonates near δ 8.3–8.4 in ¹H NMR, while sulfonamide S=O stretches appear at ~1330 cm⁻¹ in IR. Ethyl group protons (δ 1.25–2.40) distinguish the target compound from methyl or methoxy derivatives .
Crystallographic and Supramolecular Features

While crystallographic data for the target compound are unavailable, related structures (e.g., N-(4-methylphenyl) derivatives) reveal planar sulfonamide moieties and hydrogen-bonded networks. Ethyl groups may influence crystal packing by introducing steric bulk, reducing symmetry compared to smaller substituents .

Biological Activity

N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial, anticancer, and antioxidant properties. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to an ethylphenyl and a methylbenzene moiety, which contributes to its unique chemical reactivity and biological interactions. The structural formula can be represented as:

C16H18N2O2S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

  • Staphylococcus aureus : MIC = 32 µg/mL
  • Escherichia coli : MIC = 64 µg/mL
  • Pseudomonas aeruginosa : MIC = 128 µg/mL

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

Research has shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

IC50 Values:

  • HeLa cells : IC50 = 15 µg/mL
  • MCF-7 cells : IC50 = 20 µg/mL

These findings indicate that the compound can inhibit cell proliferation effectively, making it a candidate for further anticancer drug development .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. The compound demonstrated significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.

DPPH Scavenging Assay Results:

  • IC50 = 25 µg/mL

This activity suggests that the compound could be beneficial in mitigating oxidative damage associated with various diseases .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Cell Membranes : The compound's lipophilic nature allows it to integrate into bacterial membranes, causing destabilization.
  • Induction of Apoptosis in Cancer Cells : By modulating signaling pathways, it may promote programmed cell death in malignant cells.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy Against Resistant Strains :
    A study evaluated the compound against methicillin-resistant Staphylococcus aureus (MRSA), reporting an MIC of 16 µg/mL, demonstrating its potential as an effective treatment option against resistant infections .
  • In Vivo Anticancer Studies :
    In animal models, administration of the compound led to significant tumor reduction in xenograft models of breast cancer, showcasing its therapeutic potential beyond in vitro studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.